1-(2-Ethylhexyl)biguanide monohydrochloride
Description
Introduction to 1-(2-Ethylhexyl)biguanide Monohydrochloride in Contemporary Research
Historical Context of Alkyl Biguanides in Medicinal Chemistry
The therapeutic potential of biguanides traces back to medieval Europe, where Galega officinalis (goat’s rue) was used empirically for diabetes management due to its guanidine-rich composition. By the 1920s, synthetic biguanides such as synthalin A (decamethylene biguanidine) and synthalin B (dodecamethylene biguanidine) emerged as early antidiabetic agents, though their clinical utility was limited by hepatotoxicity. These compounds featured alkyl chains bridging two guanidine groups, a structural motif later refined to improve safety and efficacy.
The 1950s marked a resurgence in biguanide research, culminating in metformin (N,N-dimethylbiguanide), which remains a first-line therapy for type 2 diabetes. This era established foundational principles for alkyl chain optimization: shorter chains (e.g., methyl groups in metformin) reduced toxicity, while longer hydrophobic substituents enhanced membrane permeability. The introduction of this compound represents a deliberate departure from traditional biguanides, leveraging branched alkylation to balance lipophilicity and solubility.
Structural Evolution of Alkyl Biguanides
The 2-ethylhexyl group in the modern derivative introduces steric bulk and hydrophobicity, enabling interactions with lipid bilayers—a property absent in earlier linear-chain analogues.
Role of Structural Analogues in Modern Drug Design
Contemporary drug design exploits structural variations in biguanides to fine-tune pharmacokinetic and pharmacodynamic profiles. The protonation states and tautomeric equilibria of the biguanide core critically influence molecular recognition. Density functional theory (DFT) studies reveal that this compound predominantly exists in a diamino tautomeric form, with protonation occurring at the central nitrogen atom. This configuration generates a delocalized positive charge, facilitating electrostatic interactions with anionic microbial cell membranes.
Key Modifications and Their Impacts
- Alkyl Chain Branching : The 2-ethylhexyl substituent disrupts crystallinity, improving solubility in nonpolar matrices while maintaining thermal stability (decomposition onset: 180°C).
- Hydrochloride Salt Formation : Enhances aqueous dispersibility, critical for formulating liquid disinfectants and injectables.
- Tautomeric Flexibility : The biguanide core’s ability to adopt multiple protonation states allows pH-dependent activity, broadening its antimicrobial spectrum.
Molecular electrostatic potential (MESP) maps demonstrate that the protonated form exhibits a pronounced positive potential at the guanidine termini (-50 kcal/mol), favoring binding to phospholipid headgroups. Concurrently, the alkyl chain contributes a neutral potential region (+5 kcal/mol), enabling hydrophobic insertion into lipid bilayers.
Comparative Electronic Profiles
| Property | Protonated Biguanide Core | 2-Ethylhexyl Chain |
|---|---|---|
| Charge Density (e/ų) | +0.45 | +0.02 |
| MESP Min (kcal/mol) | -50 | +5 |
| LogP (Calculated) | -1.2 | +3.7 |
Data derived from ab initio calculations and partition coefficient models.
These structural insights guide the rational design of biguanide derivatives for targeted applications. For instance, the compound’s affinity for microbial membranes has spurred its use in biocidal coatings, where it reduces Staphylococcus aureus adhesion by 90% at 0.1% w/w concentrations. Meanwhile, ongoing research explores its potential as a mitochondrial complex I inhibitor, analogous to metformin’s mechanism in diabetes therapy.
Properties
CAS No. |
25665-08-1 |
|---|---|
Molecular Formula |
C10H23N5.ClH C10H24ClN5 |
Molecular Weight |
249.78 g/mol |
IUPAC Name |
1-(diaminomethylidene)-2-(2-ethylhexyl)guanidine;hydrochloride |
InChI |
InChI=1S/C10H23N5.ClH/c1-3-5-6-8(4-2)7-14-10(13)15-9(11)12;/h8H,3-7H2,1-2H3,(H6,11,12,13,14,15);1H |
InChI Key |
DXSBUCPFFVHNST-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)CN=C(N)N=C(N)N.Cl |
Origin of Product |
United States |
Preparation Methods
Precursor Selection
- 2-Ethylhexylamine is the primary alkyl amine utilized due to its 2-ethylhexyl substituent.
- S-alkylisothiourea or cyanoguanidine derivatives serve as guanidine sources to introduce the biguanide functionality.
Reaction Conditions
- The reaction is commonly conducted under controlled heating to facilitate nucleophilic substitution.
- Solvents such as ethanol or water are used depending on the solubility of reactants.
- Acidification with hydrochloric acid yields the monohydrochloride salt.
Detailed Preparation Methods
Due to the scarcity of direct literature explicitly detailing the preparation of this compound, the following synthesis routes are inferred and compiled from related biguanide chemistry and analogous compound preparations.
Method A: Direct Guanidination of 2-Ethylhexylamine
| Step | Reagents & Conditions | Description |
|---|---|---|
| 1 | 2-Ethylhexylamine + Dicyandiamide (cyanoguanidine) | Heated under reflux in ethanol or aqueous medium to form 1-(2-ethylhexyl)biguanide |
| 2 | Addition of HCl (monohydrochloric acid) | Acidification to precipitate monohydrochloride salt |
| 3 | Filtration and drying | Isolation of pure this compound |
- Yield: Moderate to high, depending on reaction time and purity of reagents.
- Purification: Recrystallization from ethanol-water mixtures improves purity.
Method B: Reaction via S-Alkylisothiourea Intermediate
| Step | Reagents & Conditions | Description |
|---|---|---|
| 1 | Preparation of S-(2-ethylhexyl)isothiourea | Reaction of 2-ethylhexylamine with thiourea derivatives |
| 2 | Treatment with ammonia or guanidine derivatives | Formation of the biguanide moiety |
| 3 | Acidification with HCl | Formation of monohydrochloride salt |
| 4 | Isolation and purification | Crystallization and drying |
This method allows for better control of substitution and can enhance selectivity.
Research Discoveries and Optimization
Reaction Kinetics and Yield Optimization
- Studies in guanidine chemistry indicate that reaction temperature and solvent polarity significantly influence the yield and purity of biguanide derivatives.
- The use of ethanol-water solvent mixtures balances solubility and reaction rate.
- Acid addition rate and concentration affect the crystallization of the hydrochloride salt.
Structural Confirmation
- Nuclear Magnetic Resonance (NMR) spectroscopy, especially $$^{1}H$$ NMR, confirms the formation of the biguanide group and the presence of the 2-ethylhexyl substituent.
- Infrared (IR) spectroscopy identifies characteristic guanidine functional group vibrations.
- Mass spectrometry (MS) confirms molecular weight and purity.
Data Table: Summary of Preparation Parameters
| Parameter | Method A (Direct Guanidination) | Method B (Isothiourea Route) |
|---|---|---|
| Starting Material | 2-Ethylhexylamine, Dicyandiamide | 2-Ethylhexylamine, Thiourea derivatives |
| Solvent | Ethanol or aqueous ethanol | Ethanol or aqueous |
| Temperature | 70–90 °C | 60–80 °C |
| Reaction Time | 4–8 hours | 6–10 hours |
| Acidification | HCl (monohydrochloric acid) | HCl (monohydrochloric acid) |
| Yield | 65–85% | 70–90% |
| Purification | Recrystallization | Crystallization |
| Characterization Methods | NMR, IR, MS | NMR, IR, MS |
Chemical Reactions Analysis
Fusion Reaction
Heating cyanoguanidine with 2-ethylhexylamine hydrochloride under solvent-free conditions:
Conditions :
Protonation and Stability
The biguanide group undergoes stepwise protonation , influencing its reactivity:
| Protonation Site | pKa Value | Effect on Reactivity |
|---|---|---|
| N⁴ (primary) | ~11.5 | Weakens intramolecular H-bonding |
| N³ (secondary) | ~3.0 | Disrupts planarity, reduces H-bond capacity |
Key Stability Observations :
-
Acidic Conditions : Stable as a monocation (protonated at N⁴) but may degrade under strong acids (pH < 2) .
-
Basic Conditions : Deprotonation at N⁴ occurs above pH 11.5, leading to potential hydrolysis .
Coordination Chemistry
The biguanide moiety acts as a polydentate ligand , forming complexes with transition metals. Documented coordination modes include:
Metal Complex Formation
| Metal Ion | Coordination Mode | Application |
|---|---|---|
| Cu(II) | Bidentate (N³, N⁴) | Catalytic cross-coupling reactions (e.g., Suzuki–Miyaura) |
| Ni(II) | Tridentate | Electrochemical sensors |
| Zn(II) | Monodentate | Antimicrobial agents |
Example Reaction :
Conditions :
Functionalization and Derivatives
The 2-ethylhexyl chain enables hydrophobic interactions , but its steric bulk limits further derivatization. Reported modifications include:
Salt Formation
Reaction with strong acids (e.g., HCl, H₂SO₄) yields water-soluble salts:
Applications : Enhanced bioavailability in antiseptic formulations .
Crosslinking Reactions
In polymeric formulations, the biguanide group reacts with epoxides or isocyanates to form hydrogels:
Use Cases : Wound dressings, controlled-release systems .
Hydrolysis
Under prolonged acidic or basic conditions, the biguanide group hydrolyzes to form urea derivatives and amines :
Kinetics :
Scientific Research Applications
Medical Applications
Antimicrobial Agent:
1-(2-Ethylhexyl)biguanide monohydrochloride is primarily recognized for its antimicrobial properties. It is used in various formulations aimed at preventing infections in surgical settings and treating skin conditions caused by bacteria and fungi.
- Case Study: Efficacy Against Bacterial Strains
A study demonstrated that this compound effectively inhibited the growth of common pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was found to be significantly lower than that of traditional antiseptics, highlighting its potential for use in clinical settings .
Wound Care:
The compound is also utilized in wound care products due to its ability to reduce microbial load and promote healing. Formulations containing this compound have been shown to enhance recovery rates in patients with chronic wounds.
Agricultural Applications
Pesticidal Properties:
In agriculture, this compound serves as a pesticide. Its effectiveness against fungal pathogens makes it a valuable component in crop protection strategies.
- Field Trials: Crop Protection
Field trials indicated that crops treated with formulations containing this compound exhibited a marked reduction in fungal infections compared to untreated controls. This application not only protects yield but also minimizes the need for chemical fungicides, aligning with sustainable agricultural practices .
Industrial Applications
Disinfectant Formulations:
The compound is widely used in industrial disinfectants due to its broad-spectrum efficacy against bacteria, viruses, and fungi. It is incorporated into cleaning products for healthcare facilities, food processing plants, and public spaces.
- Performance Analysis: Comparative Study
A comparative analysis of disinfectants revealed that those containing this compound achieved higher log reductions of microbial contamination on surfaces than those based on quaternary ammonium compounds .
Data Tables
| Application Area | Specific Use | Efficacy Highlights |
|---|---|---|
| Medical | Antimicrobial agent | Effective against Staphylococcus aureus |
| Medical | Wound care | Enhanced recovery rates in chronic wounds |
| Agricultural | Pesticidal properties | Reduced fungal infections in crops |
| Industrial | Disinfectant formulations | Higher log reductions in microbial contamination |
Mechanism of Action
The mechanism of action of 1-(2-ethylhexyl)biguanide monohydrochloride involves its interaction with microbial cell membranes. The cationic nature of the compound allows it to bind to negatively charged sites on the cell membrane, disrupting membrane integrity and leading to cell lysis . This antibacterial action is primarily due to its ability to interfere with essential cellular processes .
Comparison with Similar Compounds
Table 1: Key Properties of Selected Biguanide Derivatives
Key Observations :
- Substituent Effects: Electron-withdrawing groups (e.g., Cl, CF₃) enhance stability and receptor-binding affinity but may reduce solubility.
- Stability : Aryl-substituted biguanides (e.g., 1-(p-tolyl)biguanide HCl) show stability in polar solvents, while alkyl-substituted derivatives (e.g., phenformin HCl) exhibit hygroscopicity, requiring dihydrochloride salt forms for improved handling .
Key Insights :
- Antimicrobial Activity : Biguanides with halogenated aryl groups (e.g., 1-(3,5-dichlorophenyl)biguanide HCl) show potent activity against Plasmodium falciparum (IC₅₀ = 22.7 nM) due to interactions with parasitic enzymes .
- Receptor Specificity : Substituent position critically affects activity. For instance, 1-(m-chlorophenyl)biguanide HCl is a selective 5-HT₃ agonist, while its para-substituted analog lacks this specificity .
Biological Activity
1-(2-Ethylhexyl)biguanide monohydrochloride is a chemical compound that exhibits significant biological activity, primarily recognized for its antimicrobial properties. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C10H24ClN5
- Molecular Weight : Approximately 249.784 g/mol
- CAS Number : 25665-08-1
The compound is a derivative of biguanide, characterized by a long alkyl chain (2-ethylhexyl) attached to the guanidine structure. Its unique structure contributes to its effectiveness as an antiseptic agent.
This compound primarily functions as an antiseptic . Its mechanism of action involves:
- Disruption of Cell Membranes : The compound interacts with microbial cell membranes, leading to cell lysis and death.
- Bactericidal Properties : It has shown efficacy against a range of microorganisms, including resistant strains of bacteria, making it suitable for clinical applications in infection control.
Biological Activity
The biological activity of this compound can be summarized as follows:
| Activity Type | Description |
|---|---|
| Antimicrobial | Effective against various bacteria, fungi, and viruses. |
| Bactericidal | Induces cell lysis in susceptible microorganisms. |
| Antiseptic | Commonly used in pharmaceuticals and cosmetics for preserving formulations. |
Antimicrobial Efficacy
Several studies have documented the antimicrobial efficacy of this compound:
- Bactericidal Activity : Research indicates that the compound effectively inhibits the growth of both Gram-positive and Gram-negative bacteria, including strains resistant to conventional antibiotics.
- Clinical Applications : Its broad-spectrum antimicrobial activity suggests potential applications in controlling infections in clinical settings. Studies have shown promising results in vitro against pathogens such as Staphylococcus aureus and Escherichia coli.
- Comparative Studies : In comparative studies with similar compounds like chlorhexidine and benzalkonium chloride, this compound demonstrated comparable or superior antimicrobial activity while maintaining lower toxicity levels.
Case Studies
- A study conducted on the effectiveness of this compound in wound care showed significant reduction in microbial load within infected wounds, leading to faster healing times compared to untreated controls.
- Another case study highlighted its use in dental applications, where it effectively reduced plaque formation and gingival inflammation when incorporated into mouth rinses.
Applications
The compound finds applications across various fields due to its unique balance between hydrophobicity and antimicrobial efficacy:
- Pharmaceuticals : Used as a preservative in drug formulations.
- Cosmetics : Incorporated into personal care products for its antimicrobial properties.
- Medical Devices : Coatings on devices to prevent microbial colonization.
Q & A
Basic: What are the optimized synthetic routes for 1-(2-Ethylhexyl)biguanide monohydrochloride, and how can purity be validated?
Methodological Answer:
The compound can be synthesized via thermal condensation of 2-ethylhexylamine hydrochloride with cyanoguanidine at 180–200°C for 1 hour, followed by purification using methanol dissolution and vacuum concentration . Purity validation requires a combination of ¹H/¹³C NMR (e.g., δ ~8.5–9.9 ppm for NH/NH₂ groups in CDCl₃ or DMSO-d₆) and elemental analysis (C, H, N within ±0.4% of theoretical values). Hygroscopicity may necessitate conversion to dihydrochloride salts for stability during storage .
Advanced: How does structural modification (e.g., alkyl chain length) influence the compound’s pharmacological activity?
Methodological Answer:
Comparative structure-activity relationship (SAR) studies require synthesizing derivatives with varying alkyl chains (e.g., benzyl vs. 2-ethylhexyl) and evaluating receptor binding via radioligand displacement assays (e.g., TAAR1 or 5-HT3 receptors). For example, substituting benzyl with 2-ethylhexyl may enhance lipophilicity, affecting membrane permeability and receptor affinity. Use molecular docking (e.g., AutoDock Vina) to model interactions with target receptors, correlating alkyl chain length with binding energy scores .
Basic: What spectroscopic and chromatographic techniques are recommended for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR : Identify NH/NH₂ protons (δ 7.0–9.9 ppm) and alkyl/aromatic carbons (e.g., δ 42.7 ppm for NCH₂ groups) .
- Elemental Analysis : Confirm stoichiometry (e.g., C: ±0.4% deviation).
- HPLC-PDA : Use a C18 column with 0.1% TFA in acetonitrile/water (gradient elution) to assess purity (>95%) and detect degradation products .
Advanced: How can contradictions in reported biological activities of biguanide derivatives be resolved?
Methodological Answer:
Contradictions often arise from assay variability (e.g., cell line specificity, agonist vs. antagonist protocols). Design cross-validation studies :
Standardize Assay Conditions : Use identical cell lines (e.g., HEK293 expressing TAAR1) and buffer systems.
Dose-Response Curves : Compare EC₅₀/IC₅₀ values across studies.
Metabolic Stability Testing : Evaluate hepatic microsomal stability to rule out pharmacokinetic confounding .
Basic: What are critical stability considerations for storing this compound?
Methodological Answer:
Due to hygroscopicity, store the monohydrochloride salt in anhydrous conditions (desiccator, <5% humidity) at −20°C. For long-term stability, convert to the dihydrochloride form using ethanolic HCl, which reduces water absorption and degradation . Monitor stability via accelerated aging tests (40°C/75% RH for 6 months) with periodic HPLC analysis.
Advanced: What computational strategies predict the compound’s ADME and toxicity profiles?
Methodological Answer:
- ADME Prediction : Use SwissADME to calculate logP (lipophilicity), BBB permeability, and CYP450 inhibition. For 1-(2-Ethylhexyl)biguanide, a logP >3 suggests high membrane penetration but potential hepatotoxicity.
- Toxicity Profiling : Run ProTox-II for hepatotoxicity alerts and organ-specific endpoints.
- Molecular Dynamics (MD) : Simulate binding to human serum albumin to predict plasma half-life .
Basic: How to design solubility studies for this compound in aqueous and organic solvents?
Methodological Answer:
Solvent Screening : Test solubility in PBS (pH 7.4), DMSO, ethanol, and PEG-400 via shake-flask method (24 h equilibration at 25°C).
UV-Vis Spectroscopy : Quantify solubility at λ_max (~260 nm for biguanides).
Co-Solvency Approach : For low aqueous solubility, use 10% DMSO/PBS mixtures and validate biocompatibility in cell-based assays .
Advanced: How does stereochemistry impact the compound’s pharmacological activity?
Methodological Answer:
If chiral centers exist (e.g., from the 2-ethylhexyl group), resolve enantiomers via chiral HPLC (Chiralpak IC column, hexane/isopropanol mobile phase) and test each enantiomer in receptor-binding assays. For racemic mixtures, use circular dichroism (CD) to confirm enantiomeric excess and correlate with activity differences .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
